Fmoc-beta-Homohyp(tBu)-OH
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Overview
Description
Fmoc-O-t-butyl-L-beta-homohydroxy-proline is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a t-butyl ester, and a beta-homohydroxyproline residue. This compound is valuable in the field of proteomics and peptide research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-t-butyl-L-beta-homohydroxy-proline typically involves the protection of the amino and hydroxyl groups, followed by the introduction of the Fmoc group. The process begins with the protection of the hydroxyl group using a t-butyl ester. The amino group is then protected with the Fmoc group through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The final product is obtained after purification by high-performance liquid chromatography (HPLC) to ensure a purity of over 95% .
Industrial Production Methods
Industrial production of Fmoc-O-t-butyl-L-beta-homohydroxy-proline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to achieve high yields and purity. The compound is stored at 2-8°C to maintain its stability and activity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-O-t-butyl-L-beta-homohydroxy-proline undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using secondary amines such as piperidine, while the t-butyl ester can be cleaved using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for t-butyl ester cleavage.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HATU in the presence of bases like DIPEA.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where Fmoc-O-t-butyl-L-beta-homohydroxy-proline is incorporated at desired positions .
Scientific Research Applications
Fmoc-O-t-butyl-L-beta-homohydroxy-proline is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based therapeutics and vaccines.
Industry: In the production of synthetic peptides for research and pharmaceutical applications
Mechanism of Action
The mechanism of action of Fmoc-O-t-butyl-L-beta-homohydroxy-proline involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The t-butyl ester protects the hydroxyl group, ensuring selective reactions at the desired sites. Upon deprotection, the compound reveals functional groups that participate in further peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-proline: Lacks the beta-homohydroxy group, making it less versatile in certain synthetic applications.
Fmoc-O-t-butyl-L-hydroxyproline: Similar but lacks the beta position modification, affecting its reactivity and incorporation into peptides.
Uniqueness
Fmoc-O-t-butyl-L-beta-homohydroxy-proline is unique due to its beta-homohydroxy modification, which provides additional sites for functionalization and enhances its utility in complex peptide synthesis .
Properties
Molecular Formula |
C25H29NO5 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
(3R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxy]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C25H29NO5/c1-25(2,3)31-17-12-16(23(27)28)13-26(14-17)24(29)30-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,28)/t16-,17+/m1/s1 |
InChI Key |
WYFZJFJGUSSKIB-SJORKVTESA-N |
Isomeric SMILES |
CC(C)(C)O[C@H]1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
CC(C)(C)OC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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